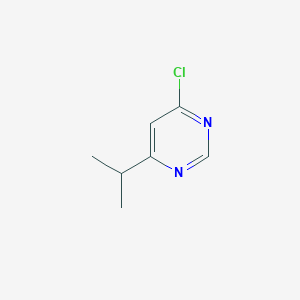

4-Chloro-6-isopropylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENMSRIKRXUOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624521 | |

| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954222-10-7 | |

| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Spectroscopic Data of 4 Chloro 6 Isopropylpyrimidine

The physicochemical properties and spectroscopic data of 4-Chloro-6-isopropylpyrimidine are essential for its characterization and application in synthesis.

Physicochemical Properties of this compound and a Related Compound:

| Property | This compound | 2-Amino-4-chloro-6-isopropylpyrimidine |

|---|---|---|

| Molecular Formula | C7H9ClN2 | C7H10ClN3 |

| Molecular Weight | 156.61 g/mol aaronchem.com | 171.63 g/mol smolecule.com |

| Melting Point | Not available | 98-100 °C chemsrc.com |

| Boiling Point | Not available | 306.8 °C at 760 mmHg echemi.com |

| Water Solubility | Not available | Slightly soluble chemsrc.comechemi.com |

| Density | Not available | 1.224 g/cm³ chemsrc.com |

Spectroscopic Data:

¹H NMR (DMSO-d₆, 500.13 MHz): For 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the proton NMR spectrum shows a doublet at δ 1.14 for the six methyl protons of the isopropyl group, a multiplet at δ 2.51–2.63 for the methine proton of the isopropyl group, and two singlets at δ 11.22 and δ 11.79 for the two NH protons. nih.gov

¹³C NMR (DMSO-d₆, 125.76 MHz): The carbon NMR spectrum of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione displays signals at δ 20.02 (CH₃), δ 26.52 (CH), δ 113.95 (C-5), δ 140.95 (C-6), δ 149.75 (C=O), and δ 162.75 (C=O). nih.gov

Infrared (IR) Spectroscopy: For substituted pyrimidines, characteristic IR bands would include C-H stretching and bending vibrations, C=N and C=C ring stretching vibrations, and the C-Cl stretching vibration. For example, in a related carboxamide derivative, bands are observed at 3459, 3327, 3193 cm⁻¹ (N-H stretching), 2999 cm⁻¹ (C-H stretching), and 1648, 1586 cm⁻¹ (C=O and C=N/C=C stretching). icm.edu.pl

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Manufacturing Processes

The primary method for synthesizing 4-Chloro-6-isopropylpyrimidine involves the reaction of a di-chlorinated pyrimidine (B1678525) with an organometallic reagent. A common starting material is 4,6-Dichloropyrimidine (B16783), which can undergo a selective reaction with an isopropylating agent.

One reported synthetic route involves the use of Isopropylmagnesium chloride, a Grignard reagent. chemicalbook.com This reaction would proceed via a nucleophilic substitution where the isopropyl group displaces one of the chlorine atoms. The regioselectivity of this reaction is crucial, and reaction conditions would be optimized to favor the formation of the 4-chloro-6-isopropyl isomer.

Another approach involves the use of 2,4-dichloro-6-isopropylpyrimidine (B1361607) as a precursor, which can be synthesized and then further manipulated. For instance, in the synthesis of more complex derivatives, 2,4-dichloro-5- researchgate.netsmolecule.comdioxolane-2-yl-6-isopropylpyrimidine was reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst (Suzuki coupling) to displace the chlorine at the 4-position. google.com This highlights the utility of the chloro-substituent in cross-coupling reactions.

Chemical Reactivity and Transformation

The chemical reactivity of 4-Chloro-6-isopropylpyrimidine is dominated by the chlorine substituent at the 4-position, which is activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to displacement by a wide range of nucleophiles. This is a common strategy for introducing diverse functionalities onto the pyrimidine (B1678525) ring. For example, reaction with amines, such as N-methylmethanesulfonamide in the presence of a base like sodium hydride, leads to the substitution of the chlorine atom. google.com Similarly, reactions with thiols and alkoxides would yield the corresponding thioethers and ethers.

Cross-Coupling Reactions: The C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, connecting the pyrimidine core to aryl or heteroaryl groups. An example is the reaction of a similar 2-chloropyrimidine (B141910) derivative with 4-fluorophenylboronic acid using a palladium acetate (B1210297) catalyst. google.com

The isopropyl group at the C6 position is generally unreactive under these conditions but exerts steric and electronic effects that can influence the reactivity of the ring and the regioselectivity of reactions.

Applications in Organic Synthesis and Medicinal Chemistry

4-Chloro-6-isopropylpyrimidine is a valuable intermediate in the synthesis of a variety of target molecules with potential applications in medicinal chemistry and agrochemicals.

Intermediate for Biologically Active Compounds: The pyrimidine (B1678525) scaffold is a common feature in many pharmaceuticals. nih.gov Halogenated pyrimidines like this compound serve as starting points for the synthesis of these complex molecules. For example, it is a precursor in the synthesis of N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide, an intermediate for the synthesis of Rosuvastatin, a widely used cholesterol-lowering drug. google.com

Building Block for Substituted Pyrimidines: Its reactivity allows for the construction of libraries of substituted pyrimidines for screening against various biological targets. The ability to introduce different groups at the 4-position via nucleophilic substitution or cross-coupling reactions makes it a versatile tool for structure-activity relationship (SAR) studies. For instance, derivatives of 2-amino-4-chloro-6-isopropylpyrimidine have been investigated for their potential as anticancer agents. smolecule.com

Synthesis of Fused Heterocyclic Systems: It can be used as a starting material for the synthesis of fused ring systems containing the pyrimidine core, which are also of significant interest in medicinal chemistry.

Crystallography and Molecular Structure

Direct Synthesis Strategies

Direct synthesis of this compound primarily involves the manipulation of pre-existing pyrimidine ring systems through nucleophilic substitution or the strategic formation of the pyrimidine ring itself followed by functional group interconversion.

Nucleophilic Substitution Approaches on Pyrimidine Precursors

These methods are among the most common, starting with a functionalized pyrimidine and introducing the desired isopropyl and chloro groups through sequential reactions.

A key strategy for introducing the isopropyl group onto the pyrimidine ring is through the reaction of a dichloropyrimidine with an isopropyl Grignard reagent, such as isopropylmagnesium chloride. chemicalbook.com This organometallic reagent acts as a potent nucleophile, selectively displacing one of the chlorine atoms on the pyrimidine ring. The reaction typically involves the addition of the Grignard reagent to a solution of the dichloropyrimidine in an appropriate ether solvent like THF. harvard.edu

The regioselectivity of this reaction is a critical factor. For a substrate like 4,6-dichloropyrimidine (B16783), the reaction with one equivalent of isopropylmagnesium chloride can yield this compound. chemicalbook.com The reactivity of Grignard reagents is significant, and they readily add to carbonyl groups and participate in metal-halogen exchange, highlighting their utility in creating new carbon-carbon bonds. harvard.edumasterorganicchemistry.com

Table 1: Grignard Reaction for Isopropyl Group Introduction

| Starting Material | Reagent | Product | Reference |

|---|

The conversion of a hydroxyl group (or its tautomeric keto form) on the pyrimidine ring to a chloro substituent is a fundamental and widely used transformation. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose. nih.gov This reaction is applicable to a wide range of hydroxypyrimidine precursors, including those already bearing an isopropyl group. For instance, a compound like 2-amino-4-hydroxy-6-isopropylpyrimidine can be chlorinated to introduce the chlorine atom at the 4-position. smolecule.com

The process generally involves heating the hydroxypyrimidine substrate in the presence of POCl₃. nih.govjocpr.com Often, a tertiary amine base like N,N-dimethylaniline or pyridine (B92270) is added to neutralize the HCl generated during the reaction. nih.govgoogle.com Modern procedures have focused on optimizing this reaction to be more environmentally friendly and safer for large-scale production by using equimolar amounts of POCl₃ in a solvent-free or low-solvent system, heated in a sealed reactor. nih.gov

Table 2: Chlorination of Hydroxypyrimidines with POCl₃

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate | POCl₃ | Heat (70-80°C), water bath | Methyl-2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | jocpr.com |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine | 20-80°C | 2-Amino-4,6-dichloropyrimidine | google.com |

Condensation and Cyclization Reactions Leading to Pyrimidine Ring Formation

While less direct for synthesizing the title compound itself, building the pyrimidine ring with the necessary substituents is a foundational approach in pyrimidine chemistry.

This strategy involves a multi-step sequence where a chosen pyrimidine derivative serves as the scaffold. The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine exemplifies this approach. The process can start with a suitable pyrimidine precursor, followed by the introduction of the isopropyl group at the 6-position via an alkylation reaction. Subsequently, a chlorination step introduces the chlorine atom at the 4-position. smolecule.com This sequential functionalization allows for controlled synthesis and the production of specifically substituted pyrimidines.

Synthesis of Substituted this compound Derivatives

The this compound core is a versatile intermediate for creating more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, and other positions on the ring can be functionalized.

For example, the synthesis of 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylic acid methyl ester demonstrates how a highly substituted pyrimidine can be achieved. jocpr.comresearchgate.net In this case, the synthesis starts from a precursor that already contains the isopropyl group and a hydroxyl group. The hydroxyl is converted to a chloro group using POCl₃. jocpr.com

Further elaboration is seen in the synthesis of N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide. This process involves a Suzuki coupling reaction where a dichlorinated isopropylpyrimidine derivative is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to introduce the fluorophenyl group. google.com Subsequent reactions on other parts of the molecule lead to the final complex product. These examples underscore the utility of the this compound scaffold in building a diverse range of substituted pyrimidine derivatives for applications in medicinal and agrochemical research. smolecule.comnih.gov

Functionalization at Pyrimidine Ring Positions (e.g., C-2, C-5)

The reactivity of the pyrimidine ring allows for selective functionalization at its carbon and nitrogen atoms. The introduction of amino, carboxylic acid ester, and dione (B5365651) functionalities, as well as the use of protecting groups, are fundamental strategies in the synthesis of complex pyrimidine-based compounds.

The synthesis of 2-amino-4-chloro-6-isopropylpyrimidine is a key step in the development of various derivatives. A common route involves the use of a dichlorinated pyrimidine precursor. The regioselective amination of substituted di- and trichloropyrimidines often yields the 2-substituted product. mit.edu While highly nucleophilic dialkylamines can react under non-catalyzed SNAr conditions, the amination with aryl- and heteroarylamines may require a palladium catalyst to achieve high efficiency. mit.edu

One synthetic approach begins with isopropylation to introduce the isopropyl group at the 6th position, followed by chlorination to place chlorine atoms at the 4th and 2nd positions, and finally, a selective amination reaction. Another method involves the selective monoamination of 4,6-dichloropyrimidine under catalyst-free conditions, which proceeds in high yields. mdpi.com However, the introduction of a second amino group is often hindered by the electron-donating effect of the first, necessitating a Pd-catalyzed amination for the second step. mdpi.com

Table 1: Amination Reaction Conditions and Yields

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine, Adamantane-containing amines | Catalyst-free | Monoaminated pyrimidine | 60-99% | mdpi.com |

| 4-Amino-6-chloropyrimidine, Adamantane-containing amine | Pd(OAc)₂/BINAP | Diaminated pyrimidine | 60% | mdpi.com |

| 6-Aryl-2,4-dichloropyrimidine, Aliphatic secondary amines | Pd(OAc)₂/dppb, LiHMDS | C4-aminated product | >95% | acs.org |

The incorporation of a carboxylic acid methyl ester group at the C-5 position of the pyrimidine ring is crucial for synthesizing compounds with applications in medicinal chemistry. A widely used method for constructing the pyrimidine ring is the condensation of a β-oxoester or a related synthon with an amidine derivative. scispace.comnih.gov

For instance, the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates can be achieved through a three-step methodology involving a Morita-Baylis-Hillman (MBH) adduct. scispace.comnih.gov This process uses substituted α-iodomethylene β-keto ester intermediates, obtained from the oxidation of the MBH adducts, which are then condensed with various amidine or guanidine (B92328) derivatives. scispace.comnih.gov Subsequent hydrolysis of the ester to the carboxylic acid, followed by treatment with a chlorinating agent like SOCl₂, and reaction with an amine can produce the corresponding amide derivatives. scispace.comnih.gov Another approach involves the fusion of 4-aryl-2,4-dioxobutanoic acids or their methyl esters with 1H-tetrazol-5-amine and aromatic aldehydes to synthesize tetrazolo[1,5-a]pyrimidine-5-carboxylates. researchgate.net

Pyrimidine-dione structures, commonly known as uracils, are fundamental heterocyclic scaffolds. The synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, a 5-isopropyluracil (B100484) derivative, can be achieved through several routes. One common method is the cyclization of an appropriately substituted active methylene (B1212753) compound with urea (B33335) or thiourea.

For example, the reaction of 5-alkyl-6-chlorouracils with sodium azide (B81097) was found to proceed via nucleophilic substitution of the chlorine atom to yield 6-azido derivatives, which subsequently cyclize. mdpi.com The synthesis of the precursor, 6-chloro-5-alkyluracil, can be accomplished by treating the corresponding 5-alkyluracil with a chlorinating agent. mdpi.com A solvent-free chlorination of hydroxypyrimidines using an equimolar amount of phosphorus oxychloride (POCl₃) in a sealed reactor has been reported as an efficient and environmentally friendly method. nih.gov

Table 2: Synthesis of 6-Chloro-5-alkyluracils

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-n-Propyluracil | POCl₃ | 6-Chloro-5-(n-propyl)uracil | 86% | mdpi.com |

In multi-step organic syntheses, protecting groups are essential for preventing reactions at sensitive functional groups while modifications are made elsewhere in the molecule. nih.govslideshare.net For carbonyl groups, such as aldehydes and ketones, cyclic acetals and ketals like 1,3-dioxolanes are among the most widely used protecting groups. nih.govlibretexts.org

The formation of a 1,3-dioxolane (B20135) is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. nih.gov Camphor sulfonic acid has been demonstrated as a mild and effective catalyst for this transformation, applicable to a wide range of substrates with excellent yields. nih.gov These protecting groups are stable under many reaction conditions but can be readily removed to regenerate the original carbonyl compound when needed. nih.govslideshare.net The use of such protecting groups is a critical strategy in the synthesis of complex, highly functionalized pyrimidine derivatives.

Development of Novel Synthetic Pathways

The continuous evolution of synthetic chemistry provides new, more efficient methods for constructing complex molecules. Palladium-catalyzed cross-coupling reactions stand out as a particularly powerful tool for the arylation of pyrimidine rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have become indispensable for forming carbon-carbon bonds in organic synthesis. nobelprize.org These methods are highly effective for the arylation of chloropyrimidines. The electron-deficient nature of the pyrimidine ring makes it more reactive in these couplings compared to analogous benzene-based halides. acs.org

The Suzuki coupling, which utilizes organoboron compounds, is particularly versatile. nobelprize.orgnih.gov It has been successfully applied to resin-supported chloropyrimidines for the synthesis of biaryl compounds in moderate to high yields. nih.govacs.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding 4-aryl-6-isopropylpyrimidine. Microwave irradiation has been shown to significantly accelerate these reactions, leading to efficient and regioselective synthesis of C4-substituted pyrimidines. mdpi.com The choice of ligand is often critical for achieving high selectivity and yield, especially when multiple reactive sites are present. nih.gov

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines

Multi-Component Synthetic Approaches for Pyrimidine Core Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach avoids the isolation of intermediates, thereby reducing solvent waste and purification steps, which aligns with the principles of green chemistry. rsc.org For the construction of the pyrimidine core, particularly for substituted analogues like this compound, the Biginelli reaction and its variations stand out as a powerful and versatile methodology. wikipedia.orgmdpi.com

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netwikipedia.org To achieve the synthesis of a 6-isopropylpyrimidine precursor, a β-ketoester bearing an isopropyl group, such as ethyl 4-methyl-3-oxopentanoate (B1262298) (ethyl isobutyrylacetate), is a key starting material. The reaction proceeds through a series of proposed intermediates, initiated by the condensation of the aldehyde and urea, followed by the addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to afford a 3,4-dihydropyrimidin-2(1H)-one (DHPM).

A general scheme for the multi-component synthesis of a 6-isopropyl-3,4-dihydropyrimidin-2(1H)-one, a direct precursor to the pyrimidine core, is illustrated below. The reaction can be catalyzed by various Brønsted or Lewis acids.

Reaction Scheme: Biginelli Reaction for 6-Isopropyl-3,4-dihydropyrimidin-2(1H)-one

Scheme depicting the general three-component Biginelli reaction to form a 6-isopropyl substituted dihydropyrimidine (B8664642) ring.

The resulting dihydropyrimidine can then be subjected to an oxidation reaction to yield the corresponding aromatic 4-hydroxy-6-isopropylpyrimidine derivative. Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), converts the hydroxyl group at the 4-position to the desired chloro substituent.

Detailed research has explored various catalysts and reaction conditions to optimize the synthesis of dihydropyrimidines. Organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric Biginelli reactions to produce chiral DHPMs with high enantioselectivity. ingentaconnect.comresearchgate.netnih.gov

Table 1: Examples of Catalysts and Conditions for the Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Lactic Acid | Ethanol | Reflux | High | tandfonline.com |

| CeCl₃·7H₂O | Ethanol | Reflux | Moderate to Good | nih.gov |

| SO₃H@imineZCMNPs | Solvent-free | 90 | High | rsc.org |

| Methanoproline-thiourea | Dichloromethane | Room Temp | 90-96 | researchgate.netnih.gov |

The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring by varying the aldehyde component. This flexibility is crucial for the synthesis of diverse analogues of this compound.

Table 2: Synthesis of 4-Aryl-6-isopropyl-3,4-dihydropyrimidin-2(1H)-ones

| Aldehyde (R¹-CHO) | Product (R¹) | Catalyst | Yield (%) |

| Benzaldehyde | Phenyl | L-proline | 92 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Thiourea | 95 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Yb(OTf)₃ | 90 |

| Isobutyraldehyde | Isopropyl | Lactic Acid | 85 |

Note: The data in this table is representative and compiled from general findings in the field of Biginelli reactions. Specific yields may vary based on precise reaction conditions.

Nucleophilic Aromatic Substitution Reactions on the Chloro Group

The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. wikipedia.org The chlorine atom in this compound serves as a good leaving group in such reactions. These substitutions are fundamental in creating a diverse range of pyrimidine derivatives. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electron-poor carbon atom bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. masterorganicchemistry.comyoutube.com

The substitution of the 4-chloro group with various amines is a common and efficient method to synthesize amino-substituted pyrimidines. This reaction is typically performed by heating the chloropyrimidine with an amine, which acts as the nucleophile. youtube.com Depending on the reaction conditions and the basicity of the amine, a co-base may be used to neutralize the hydrochloric acid formed during the reaction. preprints.org

For instance, 2-amino-4-chloro-6-isopropylpyrimidine can be synthesized and is a known intermediate for more complex molecules. google.comfishersci.fiambeed.com The reaction involves the displacement of the chloro group by an amino group. These reactions are crucial in medicinal chemistry for building libraries of compounds for biological screening. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Amines

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2,4-Dichloro-6-isopropylpyrimidine (B1361607) | Ammonia/Amine | 2-Amino-4-chloro-6-isopropylpyrimidine | Not specified | google.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | Water, 0.1 eq. HCl | preprints.org |

| 2-Chloropyridine | Amine | N-substituted-pyridin-2-amine | Heat | youtube.com |

Note: The table includes examples from related pyrimidine structures to illustrate the general reactivity, as specific kinetic data for this compound is not widely published.

Analogous to the reaction with amines, thiols and their corresponding thiolates are effective nucleophiles for displacing the chlorine atom in this compound. This leads to the formation of 4-thio-substituted pyrimidines, also known as pyrimidine-4-thiones or their S-alkylated derivatives. The reaction of 4-chloro-6-isopropyl-2-(methylthio)pyrimidine with a nucleophile to prepare compounds like 4-(4-fluoronaphth-1-yl)-6-isopropyl-2-(methylthio)pyrimidine demonstrates the reactivity of the chloro-position even when a thio-group is present elsewhere on the ring. google.com The synthesis of S-alkyl isothiosemicarbazone derivatives from a pyrimidine precursor further highlights the utility of sulfur-based nucleophiles in pyrimidine chemistry. niscpr.res.in

The chloro group can be replaced by carbon-based nucleophiles to form C-C bonds, leading to alkyl and aryl substituted pyrimidines.

Aryl Derivatives : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for introducing aryl groups. fiu.edu For example, 4-chloro-6-isopropyl-2-(methylthio)pyrimidine was reacted with (4-fluoronaphth-1-yl)boronic acid (formed in situ from 1-bromo-4-fluoronaphthalene) in the presence of a palladium catalyst to yield 4-(4-fluoronaphth-1-yl)-6-isopropyl-2-(methylthio)pyrimidine. google.com This demonstrates a successful Suzuki coupling at the 4-position.

Alkyl Derivatives : Reactions with organometallic reagents like Grignard reagents or alkyllithium compounds can introduce alkyl groups at the 4-position, although these reactions can sometimes be less straightforward than coupling reactions. wikipedia.org

Table 2: Synthesis of an Aryl-Substituted Pyrimidine Derivative google.com

| Reactant | Reagent | Catalyst | Product |

| 4-Chloro-6-isopropyl-2-(methylthio)pyrimidine | (4-Fluoronaphth-1-yl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | 4-(4-Fluoronaphth-1-yl)-6-isopropyl-2-(methylthio)pyrimidine |

Reactions at Other Ring Positions

While the C-4 position is the most activated site for nucleophilic substitution, other positions on the pyrimidine ring or its substituents can also undergo derivatization.

Direct alkylation on the isopropyl group itself is not a commonly reported reaction pathway. However, the position adjacent to the isopropyl group, C-5, is a known site for electrophilic substitution and other modifications. wikipedia.orgnih.gov The introduction of various functional groups at the C-5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry. mostwiedzy.plresearchgate.net For example, the synthesis of pyrimidine-5-carbaldehyde (B119791) derivatives indicates that the C-5 position can be functionalized. niscpr.res.in This functionalization often starts from a precursor where the C-5 position is activated, for instance, through halogenation followed by metal-catalyzed coupling or lithiation. mostwiedzy.pl

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govmdpi.comnih.gov To generate Schiff base analogues from this compound, a suitable functional group must first be introduced onto the pyrimidine core.

A common strategy involves creating a pyrimidine-5-carbaldehyde. For instance, a related pyrimidine carboxylate can be reduced to its corresponding aldehyde. niscpr.res.in This aldehyde (e.g., this compound-5-carbaldehyde) can then be reacted with a primary amine or a substituted hydrazine (B178648), such as in the formation of isothiosemicarbazones, to yield the desired Schiff base analogue. niscpr.res.insemanticscholar.org This two-step process—functionalization to an aldehyde followed by condensation—opens a pathway to a wide array of complex derivatives.

Formation of Condensed Heterocyclic Systems from this compound

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems due to the reactivity of the C4-chloro substituent. The chlorine atom acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity, combined with functionalization at the C5 position, allows for the construction of fused rings, leading to bicyclic heteroaromatic compounds of significant interest in medicinal and materials chemistry. The isopropyl group at the C6 position is generally stable under these conditions and influences the solubility and electronic properties of the resulting derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidines from a 4-chloropyrimidine (B154816) core is a well-established transformation in heterocyclic chemistry. The general strategy involves the reaction of the pyrimidine derivative with a hydrazine, which serves as the source for the two nitrogen atoms of the fused pyrazole (B372694) ring.

A common synthetic route begins with a this compound that has been functionalized at the 5-position with an electrophilic group, such as a formyl or cyano group. The reaction proceeds in two key steps:

Nucleophilic Aromatic Substitution (SNAr): A hydrazine derivative attacks the electron-deficient C4 carbon of the pyrimidine ring, displacing the chloride ion to form a 4-hydrazinyl-6-isopropylpyrimidine intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl group then undergoes a condensation reaction with the electrophilic substituent at the C5 position, leading to the formation of the five-membered pyrazole ring and yielding the fused pyrazolo[3,4-d]pyrimidine system.

The reaction of chloropyrimidines with hydrazine is a known method for producing pyrazoles, sometimes involving a ring-opening and re-cyclization mechanism. wiley.com However, for the direct synthesis of the pyrazolo[3,4-d]pyrimidine core, the presence of a reactive group at the C5 position is typically required. For instance, the reaction of a related compound, methyl-2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate, with hydrazine hydrate (B1144303) has been shown to successfully form a hydrazinylpyrimidine, demonstrating the viability of the initial substitution step. jocpr.com

The specific conditions for these reactions, including the choice of solvent (e.g., ethanol, isopropanol, or DMF), temperature, and the potential need for a base, depend on the reactivity of the specific hydrazine and the C5-substituent.

Table 1: Generalized Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material (C5-Substituent) | Hydrazine Reagent | Product |

| This compound-5-carbaldehyde | Hydrazine hydrate | 3-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine |

| This compound-5-carbonitrile | Hydrazine hydrate | 4-Amino-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine |

| This compound-5-carbaldehyde | Phenylhydrazine | 3-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

| This compound-5-carbonitrile | Methylhydrazine | 4-Amino-3-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |

Synthesis of Dihydropyrrolo[2,3-d]pyrimidine Derivatives

The construction of the pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, from this compound involves building a pyrrole (B145914) ring onto the existing pyrimidine core. A common strategy requires the introduction of a two-carbon side chain at the C5 position of the pyrimidine. This side chain contains a functional group that can react with an amine to facilitate the final ring closure.

A plausible synthetic pathway can be outlined as follows:

C5-Functionalization: An initial reaction, such as a Vilsmeier-Haack reaction on an appropriate precursor or a metal-catalyzed cross-coupling, is used to install a two-carbon unit at the C5 position. A common precursor for this is a 5-(β-chloroethyl)pyrimidine derivative.

Nucleophilic Substitution and Cyclization: The 5-functionalized this compound is then reacted with a primary amine. The reaction can proceed via two pathways:

The amine first displaces the C4-chloro group, and the newly introduced amino group then undergoes an intramolecular N-alkylation with the C5-side chain to form the dihydropyrrole ring.

Alternatively, the primary amine can first react with the C5-side chain, followed by an intramolecular SNAr reaction where the secondary amine displaces the C4-chloro group to complete the cyclization.

This general approach has been reported for the synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives from 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine analogs. rsc.org The choice of amine allows for the introduction of various substituents at what will become the N7 position of the resulting pyrrolo[2,3-d]pyrimidine system. Subsequent oxidation can convert the dihydropyrrolo[2,3-d]pyrimidine to the fully aromatic pyrrolo[2,3-d]pyrimidine if desired.

Table 2: Generalized Synthesis of Dihydropyrrolo[2,3-d]pyrimidine Derivatives

| Starting Material | Amine Reagent | Product |

| 4-Chloro-5-(2-chloroethyl)-6-isopropylpyrimidine | Methylamine | 7-Methyl-3-isopropyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

| 4-Chloro-5-(2-chloroethyl)-6-isopropylpyrimidine | Benzylamine | 7-Benzyl-3-isopropyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

| 4-Chloro-5-(2-chloroethyl)-6-isopropylpyrimidine | Aniline | 7-Phenyl-3-isopropyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

| 4-Chloro-5-(2-chloroethyl)-6-isopropylpyrimidine | Ammonia | 3-Isopropyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of pyrimidine derivatives often involves multi-component reactions, and understanding their mechanisms is key to controlling product formation. For instance, the KOtBu-mediated synthesis of pyrimidines through a three-component coupling reaction is believed to proceed via a radical pathway. Mechanistic studies suggest that oxidative species generated from KOtBu or the solvent in the presence of air can initiate the oxidation of alcohols to aldehydes or ketones, which are key intermediates in the pyrimidine ring formation. researchgate.net

Another significant transformation is the nucleophilic substitution of the chlorine atom at the 4-position. In the synthesis of 2-Chloro-4-isopropylpyrimidine from 2,4-dichloropyrimidine (B19661) and isopropylamine (B41738), the reaction proceeds through a nucleophilic attack by the isopropylamine on the electrophilic C4 position of the pyrimidine ring. This displaces the chlorine atom, with the chlorine at the C2 position remaining intact due to its lower reactivity under the specified conditions. This selective substitution is a cornerstone for building more complex molecules.

Furthermore, the synthesis of 4,6-disubstituted pyrimidines can be achieved from chalcone (B49325) derivatives. The reaction of chalcones with urea or guanidine hydrochloride under basic conditions leads to the formation of the pyrimidine ring. researchgate.net The mechanism involves the initial condensation of the chalcone with the amidine source, followed by cyclization and subsequent aromatization to yield the final pyrimidine product.

Investigation of Catalytic Cycles in Transition Metal-Mediated Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. researchgate.neteie.gr Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prevalent. mdpi.comlibretexts.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.caresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the C-Cl bond is a critical factor, with electron-poor aryl chlorides generally being more reactive. uwindsor.ca

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organopalladium(II) halide intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base. This step transfers the organic group from boron to the palladium center.

Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.org

The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of the coupling reaction. rsc.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as BrettPhos and RuPhos, have been shown to be highly effective for a wide range of C-N cross-coupling reactions. rsc.org The ligand influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

A study on the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines utilized sequential palladium-catalyzed cross-coupling reactions with triorganoindium reagents, demonstrating the versatility of this approach for creating non-symmetrical pyrimidines. nih.gov Similarly, the Suzuki-Miyaura reaction has been compared to the Kumada cross-coupling for the synthesis of 4,6-diarylpyrimidines, with the former often providing higher yields and greater versatility. researchgate.net

Below is an interactive data table summarizing various palladium-catalyzed coupling reactions involving pyrimidine derivatives.

| Reaction Type | Catalyst System | Coupling Partners | Key Mechanistic Feature |

| Suzuki-Miyaura | Pd(OAc)2/PPh3/K3PO4 | Arylboronic acids | Transmetalation from boron to palladium researchgate.net |

| Kumada | NiCl2(diphosphine) | Grignard reagents | Transmetalation from magnesium to nickel researchgate.net |

| Heck | Pd(OAc)2 | Alkenes | Carbopalladation of the alkene mdpi.com |

| Sonogashira | Pd/Cu | Terminal alkynes | Copper-mediated alkyne activation libretexts.orgbeilstein-journals.org |

| Buchwald-Hartwig | Pd/phosphine ligand | Amines | C-N bond formation via reductive elimination libretexts.org |

Studies on Regioselectivity and Stereoselectivity in Pyrimidine Derivatization

The regioselectivity of reactions involving di- or poly-substituted pyrimidines is a critical aspect of their synthetic utility. In the case of 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic than the C2 position. This inherent reactivity allows for the selective introduction of a substituent at C4 while leaving the C2 chloro group available for subsequent transformations.

Ligand-controlled regioselectivity has also been demonstrated in palladium-catalyzed cross-couplings of dichloroheteroarenes. nih.gov For instance, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, overriding the conventional preference for reaction at the C2 position, which is adjacent to the nitrogen atom. nih.gov While this specific study was on dichloropyridines, the principles of ligand-controlled regioselectivity are broadly applicable to other dihaloheterocycles, including pyrimidines.

Stereoselectivity becomes important when introducing chiral centers into the pyrimidine derivative. For example, in the synthesis of the cardiac-specific myosin inhibitor mavacamten, a stereoselective reductive amination is a key step. researcher.life This transformation converts a prochiral ketone into an enantiomerically enriched amine using a transaminase enzyme. The enzyme's active site dictates the stereochemical outcome of the reaction, leading to high enantiomeric excess. researcher.life This highlights the power of biocatalysis in achieving high levels of stereocontrol in the synthesis of complex pyrimidine derivatives.

In another example, the enantioselective radical cyclization of α-chloroamides to form lactams can be catalyzed by photoexcited flavin-dependent enoate reductases (EREDs). researchgate.net This process can create products with excellent enantiomeric excesses and diastereoselectivities, demonstrating the potential for photobiocatalysis to control stereochemistry in reactions involving halogenated precursors. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful framework for predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a fundamental understanding of the geometric and electronic properties of compounds such as this compound and its derivatives.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the optimized geometry and electronic structure of molecules. karazin.ua DFT, particularly using hybrid functionals like B3LYP, has been widely applied to pyrimidine derivatives to calculate structural parameters such as bond lengths, bond angles, and dihedral angles. karazin.uaresearchgate.netwebofjournals.com

For instance, studies on related compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester have utilized the B3LYP method with various basis sets to achieve optimized molecular geometries that show good correlation with experimental data from X-ray diffraction. researchgate.netscilit.com These calculations are fundamental to establishing the most stable three-dimensional arrangement of the atoms, which is the starting point for all other computational analyses. webofjournals.com The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of these calculations. karazin.ua

Analysis of Molecular Orbitals (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. malayajournal.org A smaller energy gap suggests higher reactivity and lower stability. malayajournal.org

In the context of chloropyrimidines, the distribution and energy of the LUMO are particularly important for understanding their susceptibility to nucleophilic substitution. wuxibiology.com For 4-chloropyrimidine, the LUMO has been shown to have significant lobes centered on the carbon atom bearing the chlorine, indicating this as the likely site for nucleophilic attack. wuxibiology.com The analysis of FMOs helps to explain charge transfer within the molecule and predicts the most probable regions for electrophilic and nucleophilic reactions. researchgate.netmalayajournal.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This analysis provides detailed insights into intramolecular and intermolecular bonding and interactions. materialsciencejournal.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. malayajournal.orgschrodinger.com The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. youtube.com

Typically, regions of negative electrostatic potential, shown in shades of red and orange, are associated with high electron density and are susceptible to electrophilic attack. youtube.com These areas often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. Conversely, regions of positive potential, colored in blue, indicate electron-deficient areas and are prone to nucleophilic attack. youtube.com For chloro-substituted pyrimidines, MEP maps can highlight the electrophilic character of the carbon atom attached to the chlorine and the nucleophilic character of the nitrogen atoms in the ring, providing a visual guide to the molecule's reactivity. researchgate.netdaneshyari.com

Potential Energy Surface Scans and Conformational Analysis

For molecules with flexible groups, such as the isopropyl group in this compound, conformational analysis is essential to identify the most stable spatial arrangement (conformer). researchid.co This is often achieved by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step while optimizing the rest of the geometry. uni-muenchen.deq-chem.com

A study on the closely related 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione performed a conformational analysis by rotating the isopropyl group. daneshyari.com The results indicated that the most stable conformer, which was lower in energy by about 1 kcal/mol, occurred when the C-H bond of the isopropyl group was oriented to eclipse the chlorine atom. daneshyari.com This stability is attributed to intramolecular hydrogen bonding interactions. daneshyari.com Such analyses are crucial as the molecule's conformation can significantly impact its biological activity and interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. scilit.com This method is widely used in drug design to understand and predict the binding affinity and mode of interaction between a ligand and its protein target.

While specific docking studies for this compound are not extensively documented, research on its derivatives provides valuable insights. For example, 4-Chloro-6-isopropylpyrimidin-2-amine has been investigated through molecular docking, which suggested it can form stable interactions with key residues within enzyme active sites, indicating its potential as an enzyme inhibitor. smolecule.com Similarly, other pyrimidine derivatives have been docked into the active sites of various enzymes, such as carbonic anhydrase, to rationalize their inhibitory activity. doi.org These studies typically show that the pyrimidine core can form critical hydrogen bonds and other interactions with the protein, anchoring the molecule in the binding pocket. scispace.com

Prediction of Binding Affinity to Target Proteins and Enzyme Active Sites

Computational models are instrumental in predicting how strongly a ligand, such as a derivative of this compound, will bind to a target protein, a critical factor in drug efficacy. arxiv.orgbiorxiv.org These predictions are often expressed as binding affinity values. For instance, in a study involving derivatives of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, molecular docking was used to predict binding affinities to the human estrogen receptor (2IOK). researchgate.net By computationally replacing the fluorine atom with other halogens, researchers can estimate which variant would exhibit the most favorable binding energy, thus prioritizing synthetic efforts. researchgate.net

Techniques like the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method can be employed to calculate the interaction energies between a ligand and a protein. peerj.com This approach provides a quantitative measure of binding affinity, helping to rank different compounds. For example, a lower, more negative binding energy generally indicates a stronger, more favorable interaction.

Advanced deep learning models, such as DeepDTA, further enhance the prediction of drug-target binding affinities using only the sequence information of the target and a 1D representation of the drug. scienceopen.com These methods have shown to be effective, sometimes outperforming traditional algorithms in benchmark datasets. scienceopen.com

Below is a hypothetical data table illustrating the kind of output generated from such predictive studies.

| Derivative of this compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Compound A | Human Estrogen Receptor | -8.5 |

| Compound B | Human Estrogen Receptor | -9.2 |

| Compound C | Human Estrogen Receptor | -7.9 |

Investigation of Ligand-Protein Interactions

Understanding the specific interactions between a ligand and a protein's active site is fundamental to rational drug design. Molecular docking simulations are a primary tool for this, providing a static "snapshot" of the most likely binding pose of the ligand within the protein's binding pocket. scilit.comresearchgate.netnih.gov

For a derivative like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net For example, research has shown that while a neutral chlorine atom might not participate in intermolecular interactions, a fluorine atom can actively engage in such bonding. researchgate.netresearchgate.net These interactions are crucial for the stability of the ligand-protein complex.

Protein-ligand interaction fingerprints (PLIFs) are another computational tool that translates the complex 3D structural information of a protein-ligand complex into a simple 1D binary string. researchgate.net This allows for the efficient comparison and analysis of binding modes across different compounds.

The following table details the types of interactions that can be identified through these computational methods.

| Interaction Type | Interacting Atoms/Residues (Ligand) | Interacting Atoms/Residues (Protein) |

| Hydrogen Bond | Nitrogen on pyrimidine ring | Amino acid side chain (e.g., Serine) |

| Hydrophobic Interaction | Isopropyl group | Hydrophobic pocket (e.g., Leucine, Valine) |

| π-π Stacking | Phenyl ring | Aromatic amino acid (e.g., Phenylalanine) |

| C-F···π Interaction | Fluorine on phenyl ring | Aromatic amino acid |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Correlation of Molecular Descriptors with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—with experimentally determined activities. asianpubs.org

For pyrimidine derivatives, relevant molecular descriptors might include:

Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which correlates with its ability to permeate cell membranes. For 4-Chloro-2-isopropyl-6-methylpyrimidine (B46638), the TPSA is 25.78. chemscene.com

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the hydrophobicity of the compound. A LogP of 2.56182 has been calculated for 4-Chloro-2-isopropyl-6-methylpyrimidine. chemscene.com

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors, which influences binding to biological targets. 4-Chloro-2-isopropyl-6-methylpyrimidine has 2 hydrogen bond acceptors and 0 donors. chemscene.com

By performing multiple linear regression analysis, a QSAR model can be developed to predict the biological activity of new, unsynthesized analogs based on their calculated descriptors. asianpubs.org

Computational Approaches to Enhance Binding Affinity and Specificity

Computational methods are pivotal in the iterative process of lead optimization, aiming to improve the binding affinity and selectivity of a lead compound. scilit.com Structure-based drug design utilizes the 3D structure of the target protein to guide modifications to the ligand.

For instance, if docking studies of a this compound derivative reveal a nearby pocket in the active site that is not occupied, a medicinal chemist can computationally add a functional group to the ligand to fill this pocket, potentially forming new, favorable interactions and increasing binding affinity. scilit.com Similarly, if a compound shows affinity for multiple targets, computational analysis can help identify modifications that would favor binding to the desired target while disfavoring binding to off-targets, thereby increasing specificity.

Molecular Dynamics Simulations to Understand Compound Behavior in Solution

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of how a compound behaves over time in a solvated environment, mimicking physiological conditions. peerj.comnih.gov MD simulations can reveal the flexibility of the ligand and the protein, the stability of key interactions, and the role of water molecules in the binding process. peerj.com

These simulations can predict whether a small molecule is likely to self-associate and form aggregates in an aqueous solution, a behavior that can lead to false positives in high-throughput screening assays. nih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe the stability of the ligand's binding pose and identify any conformational changes in the protein that may occur upon binding. peerj.comnih.gov This detailed understanding of the dynamic nature of the ligand-protein interaction is invaluable for designing more effective drug candidates. nih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, and atomic coordinates, have been reported for this compound. Such an analysis would be necessary to definitively determine its three-dimensional solid-state structure, including bond lengths, bond angles, and the conformation of the isopropyl group relative to the pyrimidine ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Without a determined crystal structure, a detailed analysis of the intermolecular interactions governing the crystal packing of this compound cannot be performed. This would involve identifying and quantifying potential non-covalent interactions such as hydrogen bonds (e.g., C-H···N or C-H···Cl), halogen bonds, and π–π stacking interactions between the pyrimidine rings, which are crucial for understanding the supramolecular assembly of the compound in the solid state.

Applications in Medicinal Chemistry Research and Agrochemical Sciences

Utility as Synthetic Intermediates for Novel Agents

4-Chloro-6-isopropylpyrimidine serves as a versatile precursor in the synthesis of a wide range of chemical compounds. The presence of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

Building Blocks for Therapeutic Agents

The pyrimidine scaffold is a common feature in many biologically active molecules. While direct evidence of this compound's use in the synthesis of specific anticancer, antimicrobial, or antiviral drugs is not extensively documented in publicly available research, the broader class of chloropyrimidines are fundamental intermediates in pharmaceutical development sltchemicals.com. The general strategy involves replacing the chlorine atom with various amines, alcohols, or other nucleophiles to generate libraries of compounds for screening against different diseases. For instance, studies on other pyrimidine derivatives, such as those starting from 4,6-dichloropyrimidine (B16783), have led to the development of novel compounds with potential anticancer activity nih.gov.

Precursors for HMG-CoA Reductase Inhibitors (e.g., Rosuvastatin)

One of the most significant applications of a this compound core structure is in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins that are used to lower cholesterol. Specifically, a closely related derivative, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-formyl-pyrimidine, is a key intermediate in the multi-step synthesis of Rosuvastatin wisdomlib.orggoogle.com. The synthesis process involves the construction of the pyrimidine core, followed by a series of reactions to introduce the necessary side chains that are critical for the drug's therapeutic effect wjpmr.compatsnap.com. This underscores the importance of the substituted chloropyrimidine framework in accessing complex pharmaceutical agents.

| Intermediate | Target Drug | Therapeutic Class |

| 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-formyl-pyrimidine | Rosuvastatin | HMG-CoA Reductase Inhibitor |

Intermediates for Agrochemicals (e.g., potential fungicides, herbicides)

The pyrimidine moiety is also a key component in many agrochemicals. Research has demonstrated the use of a closely related compound, 4-chloro-2-isopropyl-6-methylpyrimidine (B46638), as an intermediate for the synthesis of novel pyrimidine derivatives with potential fungicidal activity. These derivatives have been screened for their efficacy against various phytopathogenic fungi. This highlights the utility of the 4-chloro-isopropylpyrimidine scaffold in the development of new crop protection agents.

Raw Materials for Specialty Chemicals and Dye Stuffs

While specific applications of this compound in the synthesis of specialty chemicals and dyes are not widely reported, the general reactivity of chloropyrimidines makes them suitable precursors for various chemical products. The ability to introduce different functional groups allows for the tuning of chemical and physical properties, which could be exploited in the creation of novel materials and colorants.

Investigation of Biological Activities

Beyond its role as a synthetic intermediate, there is interest in the inherent biological properties of pyrimidine derivatives.

Research on Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of various pyrimidine derivatives has been a subject of scientific investigation. For example, studies on 6-Chloro-2,4-diamino-pyrimidine have shown low levels of antibacterial and antifungal activity. While direct and comprehensive studies on the antimicrobial properties of this compound itself are limited, the fungicidal activity of its derivatives in an agrochemical context suggests that this chemical class holds promise for further investigation into its antimicrobial spectrum.

Studies on Antiviral Properties

The pyrimidine framework is a constituent of a wide variety of molecules that have been produced and evaluated for antiviral activity against numerous pathogens, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov Research in this area often utilizes chlorinated pyrimidine intermediates to build more complex molecules. For instance, novel diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have demonstrated significant anti-HIV-1 activity. mdpi.com While direct studies on this compound are not extensively documented in available literature, its structural motifs are relevant to antiviral drug design. The general strategy involves using the chloro-substituted pyrimidine as a starting point for synthesizing derivatives with enhanced antiviral potency. nih.gov Time-of-addition studies on some pyrimidine-based compounds have indicated that they can inhibit early steps in the virus replication cycle, such as adsorption and penetration. nih.gov

Exploration of Anticancer Potential

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with research continually exploring new analogs for improved efficacy. humanjournals.com The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the purine base adenine, is a privileged structure in this field, and its synthesis often begins with chlorinated pyrimidine precursors. Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, for example, have been extensively investigated as kinase inhibitors, which are enzymes critical for the growth and survival of cancer cells. chemicalbook.com

Research has demonstrated that thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from chloro-pyrimidine intermediates, are potential therapeutic agents in cancer treatment. mdpi.com In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds when screened against a panel of 60 human tumor cell lines by the National Cancer Institute. mdpi.com The combination of a thiazolidinone moiety with a chloro-propenylidene fragment has also yielded hybrid molecules with significant cytotoxic effects on tumor cells, underscoring the importance of the chloro-substituent in achieving anticancer activity. nih.gov

| Compound | Target/Assay | Key Finding | Citation |

|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Human Tumor Cell Line Screen | Demonstrated the highest activity among the tested series with a mean growth percent of 29.51. | mdpi.com |

| Thieno[2,3-d]pyrimidine Derivative (Compound 20) | NCI-60 Human Tumor Cell Line Screen | Showed potent growth inhibition with a mean Total Growth Inhibition (TGI) value of 16.2 µM. | acs.org |

| Thieno[2,3-d]pyrimidine Derivative (Compound 23) | NCI-60 Human Tumor Cell Line Screen | Exhibited significant growth inhibition with a mean TGI value of 67.7 µM. | acs.org |

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Studies

Pyrimidine derivatives are known to possess significant anti-inflammatory properties. mdpi.comnih.gov A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.govrsc.org The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Studies on various pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. mdpi.comresearchgate.net For example, certain pyrimidine compounds demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. mdpi.comresearchgate.net In one study, newly synthesized 2,4-diphenylbenzo acs.orgnih.govimidazo[1,2-a]pyrimidine derivatives were evaluated for their ability to inhibit COX enzymes. One compound, 5a , showed the highest potency against COX-2, even exceeding that of the known drug celecoxib. nih.gov These findings suggest that the pyrimidine scaffold is a promising foundation for developing potent and selective COX-2 inhibitors. mdpi.com

| Compound Series | Inhibitory Concentration (IC50) for COX-2 | Selectivity vs. COX-1 | Citation |

|---|---|---|---|

| Pyrimidine Derivative L1 | Comparable to Meloxicam | High selectivity towards COX-2 | mdpi.comresearchgate.net |

| Pyrimidine Derivative L2 | Comparable to Meloxicam | High selectivity towards COX-2 | mdpi.comresearchgate.net |

| Compound 5a (Benzo acs.orgnih.govimidazo[1,2-a]pyrimidine derivative) | IC50 = 0.04 µM (Higher potency than Celecoxib, IC50 = 0.05 µM) | High (Selectivity Index >250) | nih.gov |

| Pyridodipyrimidine Derivative 29 | IC50 = 0.25 µM | More potent than Celecoxib (IC50 = 1.11 µM) | rsc.org |

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer therapies. nih.govtandfonline.com Many DHFR inhibitors are based on heterocyclic scaffolds, with the 2,4-diaminopyrimidine structure being a common and important pharmacophore. nih.gov

The pyrimidine nucleus serves as a template for designing novel DHFR inhibitors. acs.org For instance, a series of thieno[2,3-d]pyrimidine-4-one derivatives were synthesized and evaluated for their ability to inhibit human DHFR. One compound in this series exhibited more potent inhibition of DHFR (IC50 = 0.20 µM) than the classical chemotherapy agent methotrexate (IC50 = 0.22 µM). acs.org Another study focused on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as dual inhibitors of both DHFR and thymidylate synthase (TS). One classical analogue emerged as the most potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) identified to date. nih.gov These results highlight the adaptability of the pyrimidine scaffold for creating potent and selective enzyme inhibitors. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. humanjournals.com For pyrimidine derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Impact of Substituent Variation on Biological Efficacy

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net

At the 4-position: The chlorine atom in 4-chloro-pyrimidines is a key reactive handle. Its substitution with various amine or thiol groups allows for the creation of large libraries of compounds. For example, in a series of pyrimidine-4-carboxamides, modifying the substituent at this position by exchanging a morpholine for an (S)-3-hydroxypyrrolidine increased inhibitory activity tenfold against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org

At the 2- and 6-positions: Modifications at these positions significantly influence activity. In a series of 2,4-diphenylbenzo acs.orgnih.govimidazo[1,2-a]pyrimidine COX-2 inhibitors, the presence of a methylsulfonyl (SO2Me) pharmacophore at the para-position of the C-2 phenyl ring was critical for activity. Any substitution on the C-4 phenyl ring, particularly at the para- and meta-positions, was found to reduce the efficiency and selectivity of COX-2 inhibition, likely due to steric hindrance. nih.gov

Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole (B145914), thiazole, or imidazole rings, can drastically alter the biological profile, often leading to enhanced potency by creating more rigid structures that can fit into specific enzyme active sites. mdpi.comacs.org

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective pyrimidine-based therapeutic agents follows several key principles derived from extensive SAR studies.

Scaffold Hopping and Isosterism: Replacing the core pyrimidine structure or parts of its substituents with bioisosteres (chemical groups with similar physical or chemical properties) is a common strategy. For example, the thieno[2,3-d]pyrimidine scaffold has been successfully used as an isostere of the pyrrolo[2,3-d]pyrimidine system to maintain potent human TS inhibitory activity. nih.gov

Conformational Restriction: Limiting the flexibility of side chains can lead to a more favorable interaction with the target protein. In the development of NAPE-PLD inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased the inhibitory potency threefold. acs.org

Exploiting Target-Specific Pockets: For enzyme inhibitors, substituents are designed to interact with specific pockets within the enzyme's active site. For COX-2 inhibitors, bulky substituents are often incorporated to bind within the larger, secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity. nih.gov Similarly, for DHFR inhibitors, the 2,4-diamino substitution pattern is crucial for forming key hydrogen bonds with the enzyme's active site. nih.govresearchgate.net

Modulating Physicochemical Properties: Lipophilicity, solubility, and metabolic stability are critical properties. SAR studies guide the modification of substituents to achieve a drug-like profile. For instance, introducing polar groups like hydroxyls can reduce excessive lipophilicity and improve solubility. acs.org

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthesis methods for pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, presenting risks to both human health and the environment. rasayanjournal.co.in Consequently, a significant future direction is the adoption of green chemistry principles to develop more sustainable and efficient synthetic pathways. kuey.netresearchgate.net This paradigm shift focuses on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. kuey.net

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. rasayanjournal.co.in

Green Catalysts and Solvents: Research is increasingly focused on using recyclable heterogeneous catalysts, biocatalysts, and environmentally friendly solvents like water or ionic liquids. kuey.netnih.gov Solvent-free, or "neat," reactions are also a key goal. rasayanjournal.co.in

Renewable Feedstocks: The use of starting materials derived from renewable resources is another cornerstone of sustainable synthesis. researchgate.net

By integrating these green chemistry approaches, the synthesis of 4-Chloro-6-isopropylpyrimidine and its derivatives can become more economically viable and environmentally responsible, aligning with modern standards for chemical manufacturing. rasayanjournal.co.inkuey.net

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a versatile component in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. benthamdirect.comgsconlinepress.commdpi.comnih.gov Future research on compounds derived from this compound will likely explore a broad spectrum of therapeutic applications.

Promising therapeutic areas for investigation include:

Oncology: Pyrimidine derivatives are known to act as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govmdpi.com The development of pyrimidine-sulfonamide hybrids is a promising strategy to create novel anticancer candidates that can act on multiple targets simultaneously. tandfonline.com

Infectious Diseases: With the rise of drug-resistant pathogens, there is a constant need for new antimicrobial agents. Pyrimidine derivatives have demonstrated antibacterial, antifungal, and antiviral activities, making this a critical area for future drug discovery. nih.govgsconlinepress.comnih.gov

Neurodegenerative Diseases: Recent studies have shown the potential of substituted pyrimidine derivatives as therapeutic agents for Alzheimer's disease by acting as acetylcholinesterase inhibitors. nih.gov

Inflammatory Diseases: Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators like prostaglandin (B15479496) E2 and tumor necrosis factor-α. rsc.org

The synthetic adaptability of the pyrimidine ring allows for the creation of diverse analogs, enabling the design of molecules tailored to specific therapeutic targets. benthamdirect.com

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational methods are becoming indispensable in modern drug discovery for accelerating the identification and refinement of lead compounds. nih.gov For derivatives of this compound, these in-silico techniques can guide the rational design of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding mechanisms and predict affinity. nih.govnih.gov Docking studies have been successfully used to investigate pyrimidine derivatives as potential inhibitors for targets in cancer and Alzheimer's disease. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, which is crucial for predicting the potency of new analogs and guiding lead optimization. mdpi.com